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Application Notes
SGC0946 is a potent and highly selective small molecule inhibitor of the histone

methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like)[1][2][3][4]. DOT1L is unique

as it is the only known enzyme to catalyze the methylation of histone H3 at lysine 79 (H3K79),

a modification associated with active transcription[3]. In certain cancers, particularly mixed-

lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L leads to

hypermethylation of H3K79 at specific gene loci, driving oncogenic gene expression[1][2][5][6]

[7]. Inhibition of DOT1L with SGC0946 has been shown to reverse this epigenetic modification,

leading to the suppression of leukemic cell proliferation and survival[6][7].

The high potency and selectivity of SGC0946 make it an invaluable tool for high-throughput

screening (HTS) campaigns aimed at discovering and characterizing novel DOT1L inhibitors.

Its utility spans various assay formats, from biochemical assays measuring direct enzymatic

activity to cell-based assays assessing downstream cellular effects.

Key Applications in High-Throughput Screening:

Primary Screening: Identification of novel small molecule inhibitors of DOT1L from large

compound libraries.
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Secondary Screening and Hit Confirmation: Validation and characterization of initial hits from

primary screens.

Structure-Activity Relationship (SAR) Studies: Elucidation of the chemical features required

for DOT1L inhibition.

Mechanism of Action Studies: Investigation of the cellular consequences of DOT1L inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for SGC0946 and other relevant DOT1L

inhibitors, providing a basis for comparison and assay design.

Compound Assay Type Target IC50 Reference

SGC0946
Cell-free

(Radioactive)
DOT1L 0.3 nM [1][3][4]

SGC0946
Cellular (A431

cells)

H3K79

dimethylation
2.6 nM [3]

SGC0946
Cellular

(MCF10A cells)

H3K79

dimethylation
8.8 nM [3]

EPZ004777
Biochemical

(AlphaScreen)
DOT1L 5.3 nM [8]

EPZ-5676
Cellular (MV4-11

cells)
H3K79me2/3 3.5 nM [9]
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Assay

Performance

Metric

Assay Type Value Interpretation Reference

Z'-factor AlphaScreen 0.78
Excellent assay

quality
[8]

Z'-factor
Fluorescence

Polarization
0.91

Excellent assay

quality
[8]

Z'-factor
High-Content

Imaging
0.62

Good assay

quality
[8]

Signaling Pathways
DOT1L Signaling in MLL-Rearranged Leukemia

In MLL-rearranged leukemia, the MLL fusion protein aberrantly recruits DOT1L to target genes

such as HOXA9 and MEIS1. This leads to increased H3K79 methylation, resulting in enhanced

gene expression and leukemogenesis. Inhibition of DOT1L by SGC0946 blocks this process,

leading to decreased expression of these oncogenes and subsequent cell cycle arrest and

differentiation.
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DOT1L pathway in MLL-rearranged leukemia.

SGC0946 and the AMPK/mTOR Signaling Pathway

Recent studies have suggested a potential link between DOT1L inhibition and the

AMPK/mTOR signaling pathway. Inhibition of DOT1L may lead to the activation of AMPK and

subsequent inhibition of the mTOR pathway, which is involved in cell growth and proliferation.
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SGC0946's potential effect on the AMPK/mTOR pathway.
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Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening using AlphaLISA

This protocol describes a homogenous, bead-based immunoassay to measure the

dimethylation of histone H3 at lysine 79 (H3K79me2) by DOT1L. The assay is highly amenable

to HTS in 384-well format.

Materials:

Recombinant human DOT1L enzyme

Oligonucleosomes (substrate)

S-adenosyl-L-methionine (SAM)

SGC0946 (or other test compounds)

AlphaLISA anti-H3K79me2 Acceptor beads

Streptavidin-coated Donor beads

Biotinylated anti-Histone H3 (C-terminus) antibody

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 3 mM MgCl2, 0.1% BSA)

Stop buffer (e.g., High Salt Buffer: 50 mM Tris-HCl pH 7.4, 1 M NaCl, 0.1% Tween-20)

384-well white opaque assay plates

AlphaScreen-compatible plate reader

Workflow Diagram:
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Start Add Inhibitor/
SGC0946 (2X) Add DOT1L (4X) Incubate

10 min @ RT
Add Oligonucleosomes/

SAM mix (4X)
Incubate

(e.g., 15 min) @ RT Add Stop Buffer Add Acceptor Beads/
Biotinylated Antibody

Incubate
60 min @ RT Add Donor Beads

Incubate
30 min @ RT
(in the dark)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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